molecular formula C14H12Cl2O B13702317 1-(Benzyloxy)-4-(dichloromethyl)benzene

1-(Benzyloxy)-4-(dichloromethyl)benzene

Cat. No.: B13702317
M. Wt: 267.1 g/mol
InChI Key: YHZZESZSKINNPA-UHFFFAOYSA-N
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Description

1-(Benzyloxy)-4-(dichloromethyl)benzene is a substituted aromatic compound featuring a benzyloxy group (–OCH2C6H5) at the para position relative to a dichloromethyl (–CHCl2) group. Benzyloxy-substituted aromatics are commonly employed as intermediates in pharmaceutical synthesis, leveraging the benzyl group as a protective moiety for hydroxyl functionalities .

Properties

Molecular Formula

C14H12Cl2O

Molecular Weight

267.1 g/mol

IUPAC Name

1-(dichloromethyl)-4-phenylmethoxybenzene

InChI

InChI=1S/C14H12Cl2O/c15-14(16)12-6-8-13(9-7-12)17-10-11-4-2-1-3-5-11/h1-9,14H,10H2

InChI Key

YHZZESZSKINNPA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)C(Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Benzyloxy)-4-(dichloromethyl)benzene typically involves the reaction of benzyl alcohol with 4-(dichloromethyl)phenol under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The reaction mixture is heated to reflux, and the product is isolated by distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of 1-(Benzyloxy)-4-(dichloromethyl)benzene may involve more efficient and scalable methods. One common approach is the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, the use of catalysts, such as palladium or platinum, can enhance the reaction rate and selectivity.

Chemical Reactions Analysis

Types of Reactions

1-(Benzyloxy)-4-(dichloromethyl)benzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding benzoic acid derivatives.

    Reduction: Reduction reactions can convert the dichloromethyl group to a methyl group.

    Substitution: The benzyloxy group can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Halogenation reactions often use reagents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.

Major Products Formed

    Oxidation: Benzoic acid derivatives.

    Reduction: Methyl-substituted benzene derivatives.

    Substitution: Various halogenated or alkylated benzene derivatives.

Scientific Research Applications

1-(Benzyloxy)-4-(dichloromethyl)benzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies of enzyme interactions and metabolic pathways.

    Industry: It is used in the production of specialty chemicals and materials, such as polymers and resins.

Mechanism of Action

The mechanism of action of 1-(Benzyloxy)-4-(dichloromethyl)benzene involves its interaction with specific molecular targets. The benzyloxy group can participate in hydrogen bonding and π-π interactions, while the dichloromethyl group can undergo nucleophilic substitution reactions. These interactions can affect the compound’s reactivity and its ability to bind to biological molecules, influencing its overall activity.

Comparison with Similar Compounds

Key Observations:

  • Lipophilicity : The dichloromethyl group in the target compound likely increases LogP compared to chloromethyl or methoxy analogs, favoring solubility in organic solvents.
  • Crystallinity : Benzyloxy derivatives often form stable crystals, as seen in 4-(Benzyloxy)benzyl chloride and 1-Benzyloxy-4-chlorobenzene .

Challenges:

  • Steric Hindrance : Bulky substituents (e.g., dichloromethyl) may reduce reaction yields, as seen in failed cross-etherification of trifluoromethyl analogs .
  • Selectivity : Competitive reactions (e.g., over-alkylation) require controlled stoichiometry, as demonstrated in the synthesis of 1-(benzyloxy)-4-((benzyloxy)methyl)benzene using NaH and benzyl bromide .

Reactivity Profiles:

  • Electrophilic Substitution : The electron-donating benzyloxy group activates the ring toward electrophilic attack at the ortho/para positions, while the electron-withdrawing dichloromethyl group deactivates the ring, directing reactions to specific sites .
  • Nucleophilic Displacement : Chloromethyl or bromomethyl analogs (e.g., 4-(Benzyloxy)benzyl chloride ) undergo nucleophilic substitution, whereas dichloromethyl groups may resist such reactions due to steric and electronic effects.

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